Tauro-beta-muricholic Acid (sodium salt)

Description

Contextualizing Bile Acid Biology and Physiological Significance

Bile acids are steroid acids synthesized in the liver from cholesterol. youtube.comnih.gov For many years, they were primarily recognized for their role as detergents in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. youtube.comnih.gov This process involves the emulsification of fats into smaller droplets, which increases the surface area for enzymatic digestion. youtube.com

However, research over the past few decades has revolutionized this understanding, revealing that bile acids are also potent signaling molecules that regulate a wide array of metabolic processes. nih.govnih.gov They activate specific nuclear receptors, most notably the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5. youtube.comnih.gov This activation influences gene expression related to lipid, glucose, and energy homeostasis. youtube.comnih.gov The synthesis of bile acids itself is a critical pathway for cholesterol catabolism, thereby playing a key role in maintaining cholesterol balance within the body. nih.govoup.com The enterohepatic circulation, a highly efficient recycling process, ensures that bile acids are reabsorbed from the intestine and returned to the liver for reuse, highlighting their systemic importance. youtube.com

Overview of Tauro-beta-muricholic Acid (Sodium Salt) as a Key Rodent-Predominant Metabolite

A significant distinction in bile acid composition exists between species. While humans primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), mice and rats produce muricholic acids as a major component of their bile acid pool. frontiersin.orgnih.gov Tauro-beta-muricholic acid is the taurine-conjugated form of β-muricholic acid, a trihydroxylated bile acid that is a major primary bile acid in these rodents. nih.govnih.gov The sodium salt form is often used in research due to its enhanced aqueous solubility. youtube.com

The predominance of muricholic acids, including T-β-MCA, in rodents is a key physiological difference compared to humans. nih.govtaylorandfrancis.com This distinction is crucial for interpreting data from rodent models and extrapolating findings to human physiology. Research has shown that T-β-MCA levels are particularly elevated in germ-free mice, suggesting a significant regulatory role for the gut microbiota in its metabolism. nih.govnih.gov

Historical Perspective of Bile Acid Signaling Research Leading to Tauro-beta-muricholic Acid Discoveries

The discovery of bile acids as signaling molecules was a paradigm shift in endocrinology and metabolism research. A pivotal moment was the identification of the farnesoid X receptor (FXR) as a nuclear receptor for bile acids in the late 1990s. oup.com This discovery unveiled a sophisticated negative feedback loop where bile acids, by activating FXR, inhibit their own synthesis in the liver, primarily by downregulating the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govoup.com

Subsequent research, particularly comparative studies between conventional and germ-free mice, led to the significant finding that the gut microbiota plays a crucial role in modulating bile acid signaling. nih.gov These investigations revealed that specific gut bacteria metabolize bile acids, altering the composition of the bile acid pool and, consequently, FXR activation. pnas.org It was within this context that Tauro-beta-muricholic acid was identified as a potent natural antagonist of FXR. nih.govmdpi.com This discovery was critical, as it demonstrated that not all bile acids are FXR agonists and that the balance between FXR agonists and antagonists, modulated by the gut microbiota, is a key determinant of metabolic regulation. nih.govmdpi.com The high levels of T-β-MCA in germ-free mice were found to be responsible for the inhibition of intestinal FXR signaling in these animals. nih.govnih.gov This historical progression of research has positioned T-β-MCA as a key molecule for understanding the intricate interplay between the gut microbiome, bile acid metabolism, and host physiology.

Detailed Research Findings

Interactive Data Table: Properties of Tauro-beta-muricholic Acid (Sodium Salt)

| Property | Value/Description | Reference |

| Compound Type | Tauro-conjugated primary bile acid | youtube.com |

| Primary Species | Rodents (Mice, Rats) | nih.govnih.gov |

| Key Function | Farnesoid X Receptor (FXR) Antagonist | nih.govmedchemexpress.com |

| IC₅₀ for FXR | ~40 μM | medchemexpress.com |

| Physiological Role | Regulation of bile acid synthesis, lipid and glucose metabolism | youtube.comnih.gov |

| Gut Microbiota Interaction | Levels are reduced by gut microbiota metabolism | nih.govnih.gov |

| Effect on Hepatocytes | Exhibits anti-apoptotic effects by preserving mitochondrial membrane potential | nih.govmedchemexpress.com |

Interactive Data Table: Key Regulatory Enzymes and Receptors in T-β-MCA Signaling

| Molecule | Type | Role in T-β-MCA Pathway | Reference |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Directly antagonized by T-β-MCA, leading to reduced signaling. | nih.govmdpi.com |

| Cholesterol 7α-hydroxylase (CYP7A1) | Enzyme | Upregulated due to FXR antagonism by T-β-MCA, leading to increased bile acid synthesis. | nih.govh1.co |

| Fibroblast Growth Factor 15 (FGF15) | Intestinal Hormone | Expression is inhibited by T-β-MCA-mediated FXR antagonism in the ileum. | nih.govmdpi.com |

| Bile Salt Hydrolase (BSH) | Bacterial Enzyme | Deconjugates T-β-MCA, reducing its levels and relieving FXR inhibition. | nih.gov |

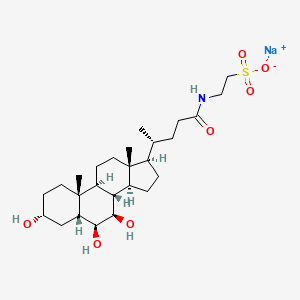

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXROOLWUZIWRB-GPHZYVDLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Metabolism, and Enterohepatic Dynamics of Tauro Beta Muricholic Acid Sodium Salt

Enterohepatic Circulation and Pool Dynamics of Tauro-beta-muricholic Acid

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a stable bile acid pool. Tauro-beta-muricholic acid participates in this circulation, which is mediated by a series of specialized transporters.

After being secreted into the intestine to aid in digestion, the majority of bile acids are reabsorbed in the terminal ileum. wikipedia.org The initial step in this reabsorption is the uptake of conjugated bile acids from the intestinal lumen into the enterocytes, primarily mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2. wikipedia.orgmdpi.comresearchgate.net ASBT is a symporter that transports bile acids in a sodium-dependent manner. mdpi.com

Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal circulation. This efflux is primarily handled by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) . nih.govpnas.org OSTα/OSTβ is a bidirectional transporter that functions as a key efflux system for bile acids from enterocytes. nih.gov

While Sodium Taurocholate Cotransporting Polypeptide (NTCP) , or SLC10A1, is the major transporter for the uptake of conjugated bile acids from the portal blood back into the liver, it is not directly involved in intestinal reabsorption. nih.govnih.gov

Upon returning to the liver via the portal vein, conjugated bile acids, including tauro-beta-muricholic acid, are efficiently taken up by hepatocytes. The primary transporter responsible for this hepatic uptake is the Sodium Taurocholate Cotransporting Polypeptide (NTCP) , located on the basolateral membrane of hepatocytes. nih.govnih.gov Organic anion transporting polypeptides (OATPs) also contribute to the hepatic uptake of conjugated bile acids. nih.gov

Following uptake, bile acids are transported across the hepatocyte and secreted into the bile canaliculi. This process is mediated by the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter located on the canalicular membrane.

Table 2: Key Transporters in the Enterohepatic Circulation of Tauro-beta-muricholic Acid

| Transporter | Location | Function |

|---|---|---|

| ASBT (SLC10A2) | Apical membrane of ileal enterocytes wikipedia.org | Uptake of conjugated bile acids from the intestinal lumen. mdpi.comresearchgate.net |

| OSTα/OSTβ | Basolateral membrane of enterocytes nih.govpnas.org | Efflux of bile acids from enterocytes into portal circulation. nih.gov |

| NTCP (SLC10A1) | Basolateral membrane of hepatocytes nih.gov | Uptake of conjugated bile acids from portal blood into the liver. nih.gov |

The size and composition of the bile acid pool, including the levels of tauro-beta-muricholic acid, are tightly regulated by several factors. Two of the most significant are the gut microbiota and the signaling molecule Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19. frontiersin.orgjci.org

The gut microbiota plays a crucial role in shaping the bile acid pool. bohrium.comelsevier.es Intestinal bacteria can deconjugate and dehydroxylate primary bile acids, converting them into secondary bile acids. elsevier.esnih.gov Studies have shown that in germ-free mice, levels of tauro-beta-muricholic acid are significantly elevated. nih.gov Colonization with a conventional microbiota leads to a reduction in TβMCA levels. nih.gov This suggests that the gut microbiota influences the pool size of TβMCA by metabolizing it. nih.gov

Fibroblast Growth Factor 15/19 (FGF15/19) is a key hormonal regulator of bile acid synthesis. amegroups.orgamegroups.org Bile acid uptake in the ileum stimulates the expression and secretion of FGF15 from enterocytes. frontiersin.orgjci.org FGF15 then travels through the portal circulation to the liver, where it binds to its receptor, FGFR4/β-Klotho, and suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. amegroups.orgmdpi.com Tauro-beta-muricholic acid is a known antagonist of the farnesoid X receptor (FXR), a nuclear receptor that induces FGF15 expression. nih.govnih.gov By antagonizing FXR, high levels of TβMCA can inhibit FGF15 production, thereby disrupting the negative feedback loop and potentially increasing bile acid synthesis. nih.gov

Dietary factors, such as high-fat diets, can also influence the bile acid pool composition and size. nih.gov Furthermore, genetic factors, like the absence of the ASBT transporter, lead to an interruption of the enterohepatic circulation, increased fecal bile acid excretion, and altered bile acid composition, with a relative decrease in tauro-beta-muricholic acid in the bile of Asbt knockout mice. nih.gov

Molecular and Cellular Mechanisms of Action of Tauro Beta Muricholic Acid Sodium Salt

Farnesoid X Receptor (FXR) Antagonism

Identification and Characterization as a Competitive and Reversible FXR Antagonist (IC50 = 40 µM)

Tauro-beta-muricholic acid has been identified and characterized in multiple studies as a potent, naturally occurring antagonist of the farnesoid X receptor (FXR). researchgate.netnih.gov Research demonstrates that its antagonism is both competitive and reversible. medchemexpress.commedchemexpress.com The inhibitory concentration (IC50) value for T-β-MCA's antagonism of FXR has been consistently reported as 40 µM. caymanchem.commedchemexpress.commedchemexpress.comasm.org This specific characteristic means that T-β-MCA competes with FXR agonists for binding to the receptor, and this interaction is not permanent. medchemexpress.com The presence of T-β-MCA is particularly elevated in germ-free mice, suggesting that the gut microbiota plays a crucial role in metabolizing this compound and thereby modulating FXR signaling. caymanchem.comnih.govnih.gov

| Parameter | Value | Compound | Receptor |

| IC50 | 40 µM | Tauro-beta-muricholic Acid | Farnesoid X Receptor (FXR) |

Structural Basis of FXR Ligand Binding and Antagonism

The antagonistic activity of Tauro-beta-muricholic acid is rooted in its unique molecular structure. Muricholic acids, including the β-isoform, are distinguished from other primary bile acids like cholic acid and chenodeoxycholic acid by the presence of a hydroxyl group at the 6-position in the β-configuration. wikipedia.org This structural feature is critical for its interaction with the FXR ligand-binding domain. While most endogenous bile acids act as agonists for FXR, the specific stereochemistry of T-β-MCA allows it to bind to the receptor in a manner that prevents the conformational changes necessary for coactivator recruitment and subsequent gene transcription, thus functioning as an antagonist. wikipedia.orgresearchgate.net

Regulation of Bile Acid Synthesis Through the FXR-FGF15/19 Axis

The antagonism of intestinal FXR by T-β-MCA is a critical mechanism for regulating the synthesis of new bile acids from cholesterol in the liver. This regulation is mediated through the FXR-FGF15/19 signaling axis, a key negative feedback pathway connecting the gut to the liver. researchgate.net

Impact on Cholesterol 7α-Hydroxylase (CYP7A1) Expression and Activity

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govmdpi.com The expression of the Cyp7a1 gene is negatively regulated by the gut-liver signaling axis. pnas.org When intestinal FXR is activated by agonist bile acids, it induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19). researchgate.netjci.org FGF15 then travels to the liver and signals to suppress Cyp7a1 gene expression, thereby reducing bile acid synthesis. nih.gov By acting as an FXR antagonist in the intestine, T-β-MCA blocks this pathway. researchgate.netnih.gov This inhibition of intestinal FXR prevents the expression of FGF15, which in turn removes the suppressive signal on the liver. vtt.fi Consequently, the expression and activity of CYP7A1 are increased, leading to enhanced conversion of cholesterol into bile acids. nih.govh1.co

Modulation of Fibroblast Growth Factor 15 (FGF15) Levels and Its Downstream Signaling

The primary mechanism by which T-β-MCA upregulates bile acid synthesis is through its direct impact on FGF15 levels. nih.gov In the ileum, T-β-MCA's antagonism of FXR leads to a significant reduction in the transcription of the Fgf15 gene. nih.gov This results in lower levels of circulating FGF15 protein. nih.gov The reduced FGF15 signal to the liver effectively de-represses the Cyp7a1 gene, breaking the negative feedback loop that normally limits bile acid production. nih.govvtt.fi This modulation of the FXR-FGF15 axis demonstrates how a specific gut-microbiota-influenced bile acid can systemically regulate hepatic cholesterol metabolism. researchgate.netjci.org

| Step | Action of T-β-MCA | Location | Downstream Effect | Target Gene/Protein |

| 1 | Antagonizes FXR | Intestine (Ileum) | Inhibition of FXR signaling | Farnesoid X Receptor (FXR) |

| 2 | Blocks FXR-mediated transcription | Intestine (Ileum) | Decreased expression and secretion of FGF15 | Fibroblast Growth Factor 15 (FGF15) |

| 3 | Reduces FGF15 signal to the liver | Liver | Removal of negative feedback | - |

| 4 | De-represses Cyp7a1 gene | Liver | Increased expression and activity | Cholesterol 7α-hydroxylase (CYP7A1) |

Interactions with Other Intracellular Signaling Pathways

Crosstalk with Wnt Signaling in Intestinal Cell Lines

Recent research has illuminated the interaction between Tauro-beta-muricholic acid (TβMCA) and the Wnt/β-catenin signaling pathway, a critical regulator of intestinal stem cell proliferation and differentiation. Studies have shown that TβMCA can modulate Wnt signaling in colorectal cancer (CRC) cell lines. Specifically, in HT29 and HCT116 cells, TβMCA has been observed to dose-dependently increase Wnt signaling. This effect is thought to be linked to TβMCA's established role as an antagonist of the farnesoid X receptor (FXR).

The antagonism of FXR by TβMCA appears to relieve the inhibitory constraints on the Wnt pathway, leading to its activation. This interaction is of significant interest as the Wnt signaling pathway is fundamental for maintaining the integrity and regenerative capacity of the intestinal epithelium. Dysregulation of this pathway is a hallmark of various intestinal pathologies, including colorectal cancer. The finding that TβMCA can influence Wnt signaling provides a potential mechanism through which this bile acid may impact intestinal cell fate and proliferation.

Table 1: Effect of Tauro-beta-muricholic Acid on Wnt Signaling in Intestinal Cell Lines

| Cell Line | Effect of TβMCA | Observed Outcome |

| HT29 | Dose-dependent increase | Enhanced Wnt signaling |

| HCT116 | Dose-dependent increase | Enhanced Wnt signaling |

Influence on Nuclear Factor-kappa B (NF-κB) Activation

While direct studies on the influence of Tauro-beta-muricholic acid on Nuclear Factor-kappa B (NF-κB) activation are not extensively documented, a potential mechanism can be inferred from its known interaction with the farnesoid X receptor (FXR). There is established evidence of negative crosstalk between FXR and the NF-κB signaling pathway. nih.govnih.gov Activation of FXR has been shown to suppress NF-κB-mediated inflammation in the liver. nih.govnih.gov

Given that TβMCA is a recognized antagonist of FXR, it is plausible that by inhibiting FXR, TβMCA could indirectly lead to the activation of the NF-κB pathway. nih.govcaymanchem.com By blocking the repressive action of FXR on NF-κB, TβMCA may contribute to an environment where NF-κB signaling is more permissive. The NF-κB pathway is a pivotal regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes. Therefore, the antagonistic effect of TβMCA on FXR could have downstream consequences on inflammatory processes modulated by NF-κB. Further research is required to directly delineate the impact of TβMCA on NF-κB activation and its functional consequences in various cell types.

Potential Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1)

Currently, there is a lack of direct scientific evidence in the available literature to suggest a specific interaction between Tauro-beta-muricholic acid and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While some bile acids have been shown to interact with and modulate the activity of TGR5, which in turn can influence TRPV1 signaling, a direct link between TβMCA and TRPV1 has not been established. nih.gov Extensive research has been conducted on various endogenous and exogenous activators of TRPV1, a key receptor involved in nociception and thermosensation, but TβMCA is not presently counted among them. Future investigations may explore this potential interaction, but as of now, it remains a hypothetical relationship without experimental support.

Cellular Homeostasis and Apoptosis Regulation

Anti-Apoptotic Effects in Hepatocellular Systems

Tauro-beta-muricholic acid has demonstrated significant anti-apoptotic effects in hepatocellular systems, offering protection against cell death induced by pro-apoptotic agents. nih.gov In studies utilizing human Ntcp-transfected HepG2 cells, TβMCA has been shown to effectively counteract the apoptotic effects of glycochenodeoxycholic acid (GCDCA), a bile acid known to induce apoptosis. nih.gov

When HepG2 cells were co-incubated with GCDCA and TβMCA, a marked reduction in apoptosis was observed. nih.gov Specifically, co-treatment with TβMCA was able to decrease GCDCA-induced apoptosis by a substantial margin. nih.gov This protective effect is, at least in part, attributed to the ability of TβMCA to inhibit the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in the intrinsic apoptotic pathway. nih.gov By preventing Bax translocation, TβMCA helps to maintain mitochondrial integrity and prevent the downstream activation of caspases that execute apoptosis. nih.gov

Preservation of Mitochondrial Membrane Potential

A key mechanism underlying the anti-apoptotic effects of Tauro-beta-muricholic acid in hepatocytes is its ability to preserve the mitochondrial membrane potential (MMP). nih.gov The dissipation of MMP is a hallmark of early apoptosis and a point of no return for the cell. Pro-apoptotic stimuli, such as glycochenodeoxycholic acid (GCDCA) and the free fatty acid palmitate, are known to cause a significant reduction in MMP. nih.gov

Research has shown that while GCDCA alone can cause a dramatic drop in MMP, the combination treatment with TβMCA can restore the MMP to control levels. nih.gov This preservation of mitochondrial membrane potential is crucial for cellular survival as it prevents the release of pro-apoptotic factors from the mitochondria into the cytosol. The ability of TβMCA to counteract the breakdown of MMP induced by toxic bile acids and fatty acids underscores its cytoprotective role in hepatocellular systems. nih.gov

Table 2: Protective Effects of Tauro-beta-muricholic Acid in Hepatocellular Systems

| Experimental Condition | Parameter Measured | Finding | Reference |

| HepG2 cells treated with GCDCA | Apoptosis | Co-incubation with TβMCA reduced apoptosis to 49% of that induced by GCDCA alone. | nih.gov |

| HepG2 cells treated with GCDCA | Mitochondrial Membrane Potential (MMP) | GCDCA (100μmol/L) reduced MMP to 34% of control; co-treatment with TβMCA restored MMP to control levels. | nih.gov |

| Hepatocytes treated with GCDCA | Bax Translocation | TβMCA inhibited the GCDCA-induced translocation of Bax from the cytosol to the mitochondria. | nih.gov |

Interactions of Tauro Beta Muricholic Acid Sodium Salt with the Gut Microbiota

Microbiota-Mediated Biotransformation of Tauro-beta-muricholic Acid

The gut microbiota plays a crucial role in the biotransformation of primary bile acids, which are synthesized in the liver, into secondary bile acids. nih.gov T-β-MCA is a primary bile acid that is a substrate for microbial enzymes. The most significant biotransformation it undergoes is deconjugation, a process that initiates a cascade of further metabolic changes in the bile acid pool. This initial step is critical as it alters the physicochemical properties of the bile acid, affecting its solubility, receptor activation potential, and subsequent reabsorption.

Role of Bacterial Bile Salt Hydrolase (BSH) Activity

Bacterial bile salt hydrolase (BSH) is the key enzyme responsible for the initial and rate-limiting step in the metabolism of conjugated bile acids like T-β-MCA by the gut microbiota. biorxiv.org BSHs catalyze the hydrolysis of the amide bond that links the bile acid core to its amino acid conjugate, which in the case of T-β-MCA is taurine (B1682933). nih.gov

The primary action of BSH on T-β-MCA is its deconjugation, which results in the formation of unconjugated beta-muricholic acid (β-MCA) and a free taurine molecule. nih.gov This deconjugation is a critical event, as T-β-MCA is a known antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. nih.govvtt.fimdpi.com By converting T-β-MCA to β-MCA, the gut microbiota effectively modulates FXR signaling in the host. nih.gov The resulting unconjugated β-MCA has different properties and a lower potential to activate FXR compared to other bile acids. nih.gov

BSH activity is not uniformly distributed across all gut bacteria; rather, it is a trait specific to certain species and even strains. BSH-encoding genes have been identified in major gut microbiota phyla, including Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria. nih.gov Notably, species of Lactobacillus, Bifidobacterium, Enterococcus, Clostridium, and Bacteroides are known to possess BSH activity. researchgate.net

Lactobacillus species, often used as probiotics, are well-characterized for their BSH activity. nih.govresearchgate.net For instance, Lactobacillus johnsonii has been shown to possess BSH enzymes, and some studies have indicated a preference of these enzymes for taurine-conjugated bile salts. nih.govresearchgate.net Clostridium species, particularly those from clusters XI and XIVa, are also significant contributors to BSH activity in the gut. researchgate.net The substrate specificity of BSH enzymes can vary, with some showing a preference for glycine-conjugated bile acids, others for taurine-conjugated ones, and some hydrolyzing both. nih.govresearchgate.net This specificity among different bacterial species contributes to the complex regulation of the bile acid pool composition. nih.gov

Table 1: Bacterial Species with Demonstrated Bile Salt Hydrolase (BSH) Activity

| Phylum | Genus | Species Examples | Primary Substrate Preference (if known) |

|---|---|---|---|

| Firmicutes | Lactobacillus | L. johnsonii, L. acidophilus, L. gasseri, L. plantarum | Varies by species and strain (some prefer taurine, others glycine, some both) nih.govresearchgate.net |

| Clostridium | Species within clusters XI and XIVa | Generally active on conjugated bile acids researchgate.net | |

| Enterococcus | E. faecalis | Active on conjugated bile acids researchgate.net | |

| Bacteroidetes | Bacteroides | B. thetaiotaomicron, B. fragilis | Some show selective deconjugation based on the bile acid's steroidal core nih.govelifesciences.org |

| Actinobacteria | Bifidobacterium | B. longum | Active on conjugated bile acids researchgate.netresearchgate.net |

Reciprocal Regulation: Influence of Gut Microbiota Composition on Tauro-beta-muricholic Acid Levels

The relationship between the gut microbiota and T-β-MCA is bidirectional. Just as the microbiota metabolizes T-β-MCA, the composition and presence of the microbiota directly influence the levels of this bile acid in the host.

Studies comparing germ-free (GF) mice, which lack any gut microbiota, to conventionally-raised (CONV-R) mice have been instrumental in elucidating the role of the microbiota in regulating T-β-MCA levels. In GF mice, the absence of bacterial BSH activity leads to a significant accumulation of conjugated bile acids, including T-β-MCA. nih.govresearchgate.net Conversely, in CONV-R mice, the presence of a complex gut microbiota results in a dramatic reduction in T-β-MCA levels due to its deconjugation to β-MCA. nih.govresearchgate.net

This difference in T-β-MCA levels between GF and CONV-R mice has significant physiological consequences. The high levels of the FXR antagonist T-β-MCA in GF mice lead to inhibition of FXR signaling in the ileum. nih.gov This, in turn, affects the expression of fibroblast growth factor 15 (FGF15) and subsequently cholesterol 7α-hydroxylase (CYP7A1) in the liver, a key enzyme in bile acid synthesis. nih.govresearchgate.net These findings demonstrate that the gut microbiota regulates host bile acid synthesis by modulating the levels of T-β-MCA. nih.gov

Table 2: Comparison of Tauro-beta-muricholic Acid Levels and Related Factors in Germ-Free vs. Conventionally-Raised Mice

| Feature | Germ-Free (GF) Mice | Conventionally-Raised (CONV-R) Mice | Reference |

|---|---|---|---|

| Gut Microbiota | Absent | Present and complex | nih.govresearchgate.net |

| Bacterial BSH Activity | Absent | Present | nih.govresearchgate.net |

| Tauro-beta-muricholic Acid (T-β-MCA) Levels | Significantly elevated | Dramatically reduced | nih.govresearchgate.net |

| Beta-muricholic Acid (β-MCA) Levels | Low | Increased | pnas.org |

| FXR Signaling in Ileum | Inhibited | Activated (due to reduced T-β-MCA) | nih.gov |

| Bile Acid Synthesis Regulation | Feedback control disrupted | Feedback control regulated by microbiota | researchgate.net |

Effects of Dietary Modulators (e.g., Capsaicin (B1668287), Tempol) on Microbiota and Tauro-beta-muricholic Acid Levels

Dietary components can significantly influence the composition and metabolic activity of the gut microbiota, which in turn alters the host's bile acid profile. Research has highlighted that certain dietary modulators, such as capsaicin and tempol (B1682022), can lead to an accumulation of Tauro-beta-muricholic acid (TβMCA) by altering the gut microbial landscape.

Capsaicin: The active component in chili peppers, capsaicin, has been shown to modulate the gut microbiota and bile acid metabolism. nih.govnih.govfoodandnutritionresearch.net In studies involving rats and mice fed a high-fat diet, capsaicin administration led to notable changes in the gut microbiome. nih.govnih.gov Specifically, capsaicin treatment has been observed to inhibit the abundance of the genus Lactobacillus and reduce its bile salt hydrolase (BSH) activity. nih.gov BSH enzymes are responsible for deconjugating primary bile acids. By inhibiting this activity, capsaicin treatment leads to an accumulation of conjugated bile acids, including TβMCA. nih.gov Studies in high-fat-fed Sprague Dawley rats demonstrated that capsaicin increased the levels of several bile acids, with a significant rise in TβMCA. nih.govfoodandnutritionresearch.net This shift in the bile acid pool, characterized by an increase in TβMCA, is a key mechanism through which capsaicin exerts its metabolic effects. nih.govnih.gov

The following table summarizes the effects of these dietary modulators on the gut microbiota and TβMCA levels based on research findings.

| Dietary Modulator | Key Microbial Change | Effect on Bile Salt Hydrolase (BSH) Activity | Impact on Tauro-beta-muricholic Acid (TβMCA) Levels |

| Capsaicin | Decreased abundance of Lactobacillus genus nih.gov | Inhibited nih.gov | Increased nih.govnih.govfoodandnutritionresearch.net |

| Tempol | Preferential reduction of Lactobacillus genus nih.govoup.com | Decreased nih.gov | Increased nih.gov |

Microbiota-Dependent Regulation of Host Metabolic Pathways via Tauro-beta-muricholic Acid

The gut microbiota plays a crucial role in regulating host metabolism, and one of the key mechanisms involves the modulation of bile acid signaling. nih.govdocumentsdelivered.comh1.co Tauro-beta-muricholic acid, whose levels are directly influenced by the gut microbiota, acts as a significant signaling molecule, primarily through its interaction with the farnesoid X receptor (FXR). nih.govnih.govmdpi.com

TβMCA is a naturally occurring antagonist of FXR, a nuclear receptor highly expressed in the liver and intestine that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. nih.govnih.govmdpi.com The gut microbiota of conventionally raised mice reduces the levels of TβMCA compared to germ-free mice. nih.govh1.co This reduction in the FXR antagonist TβMCA leads to increased FXR activation in the ileum. nih.gov

Conversely, when dietary modulators like capsaicin or tempol alter the microbiota to increase TβMCA levels, FXR signaling is inhibited. nih.govnih.gov The antagonism of FXR by TβMCA has profound effects on host metabolic pathways:

Bile Acid Synthesis: FXR activation in the intestine normally induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). nih.govnih.gov FGF15 then travels to the liver and suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govnih.gov By antagonizing FXR, elevated TβMCA levels inhibit this pathway. nih.govnih.gov This leads to reduced FGF15 expression, which in turn increases CYP7A1 expression and promotes the synthesis of bile acids from cholesterol in the liver. nih.govnih.govfoodandnutritionresearch.net

Lipid and Glucose Metabolism: The inhibition of intestinal FXR signaling by microbiota-driven TβMCA accumulation has been linked to beneficial metabolic outcomes, such as reduced diet-induced obesity. nih.gov By suppressing the intestinal FXR-FGF15 axis, TβMCA contributes to an increased bile acid pool size, which can improve glucose tolerance and insulin (B600854) sensitivity by decreasing gluconeogenesis and increasing glycogen (B147801) synthesis in the liver. nih.gov The regulation of FXR target genes, such as the small heterodimer partner (SHP), is also a key part of this metabolic control. nih.govmdpi.com

The table below outlines the microbiota-dependent regulatory cascade involving TβMCA.

| Step | Component / Process | Role / Action | Downstream Effect |

| 1. Microbial Modulation | Gut Microbiota (e.g., Lactobacillus) nih.govnih.gov | Modulates levels of TβMCA via Bile Salt Hydrolase (BSH) activity. nih.govnih.gov | Increased TβMCA levels. nih.govnih.govnih.gov |

| 2. Receptor Interaction | Farnesoid X Receptor (FXR) nih.govnih.gov | TβMCA acts as an antagonist. nih.govnih.govmdpi.com | Inhibition of intestinal FXR signaling. nih.gov |

| 3. Intestinal Signaling | Fibroblast Growth Factor 15 (FGF15) nih.govmdpi.com | Expression is inhibited due to FXR antagonism. nih.govnih.gov | Decreased FGF15 signaling to the liver. nih.gov |

| 4. Hepatic Regulation | Cholesterol 7α-hydroxylase (CYP7A1) nih.govnih.gov | Expression is increased (de-repressed). nih.govnih.gov | Increased bile acid synthesis. nih.gov |

| 5. Host Metabolism | Lipid & Glucose Pathways nih.govnih.gov | Modulated by changes in bile acid pool and FXR activity. | Improved glucose homeostasis and reduced obesity. nih.govnih.gov |

Physiological Roles and Preclinical Implications of Tauro Beta Muricholic Acid Sodium Salt

Regulation of Host Lipid Metabolism in Animal Models

Effects on Triglyceride and Total Cholesterol Homeostasis

Tauro-beta-muricholic acid (TβMCA) and other muricholic acids (MCAs) play a significant role in lipid metabolism, particularly in the regulation of cholesterol. plos.orgnih.gov Preclinical studies in animal models have demonstrated that a high abundance of MCAs can protect against hypercholesterolemia. nih.gov This protective effect is partly attributed to the ability of MCAs to reduce the intestinal absorption of cholesterol. plos.orgnih.gov

In mouse models deficient in the enzyme steroid 12-alpha hydroxylase (Cyp8b1-/-), there is an enrichment of the bile acid pool with MCAs. plos.orgnih.gov When these mice are subjected to a high-fat diet, they exhibit a strong attenuation of increases in serum LDL-cholesterol compared to their wildtype counterparts. plos.org This resistance to diet-induced hypercholesterolemia is linked to an increased fecal excretion of cholesterol, indicating reduced lipid absorption. plos.org Furthermore, studies have shown that increased levels of MCAs can lead to reduced liver triglycerides in animal models. pnas.org The mechanism involves the modulation of the farnesoid X receptor (FXR), where TβMCA acts as an antagonist. wsu.edunih.gov This antagonism influences the signaling pathways that control cholesterol and bile acid elimination, promoting their efficient removal from the body. nih.gov

| Parameter | Animal Model | Diet | Key Findings | Source |

|---|---|---|---|---|

| Serum LDL-Cholesterol | Cyp8b1-/- Mice (MCA-abundant) vs. Wildtype | High-Fat Diet | Increases in serum LDL-cholesterol were strongly attenuated in Cyp8b1-/- mice. | plos.org |

| Liver Triglycerides | Mice with gastrointestinal expression of bile salt hydrolase (BSH) | Normal and High-Fat Diets | BSH expression, which reduces TβMCA, led to a reduction in liver triglycerides. | pnas.org |

| Fecal Cholesterol Excretion | Cyp8b1-/- Mice (MCA-abundant) vs. Wildtype | High-Fat Diet | Fecal excretion of cholesterol was increased in Cyp8b1-/- mice. | plos.org |

Modulation of Hepatic Steatosis in High-Fat Diet Models

Hepatic steatosis, or fatty liver, is a condition often induced in animal models by a high-fat diet (HFD). mdpi.comscielo.br Research has shown that mice with a bile acid pool rich in muricholic acids are resistant to the development of HFD-induced hepatic steatosis. plos.orgnih.gov

Specifically, Cyp8b1-/- mice, which have high endogenous levels of MCAs, are protected against the hepatomegaly (liver enlargement) and steatosis that is typically observed in wildtype mice fed an HFD. nih.gov After a period on a high-fat diet, the liver weight of wildtype mice increased significantly, whereas the liver weight in Cyp8b1-/- mice remained unaltered. nih.gov This resistance to fat accumulation in the liver highlights the protective role of an MCA-rich bile acid composition against the pathological changes associated with high-fat consumption. plos.orgnih.gov The underlying mechanism is linked to a general reduction in lipid absorption from the diet. plos.org

| Parameter | Animal Model | Diet | Observation in Control (Wildtype) | Observation in MCA-Abundant Model (Cyp8b1-/-) | Source |

|---|---|---|---|---|---|

| Liver Weight | Mice | High-Fat Diet (11 weeks) | Increased by 43% | Remained unaltered; 29% lighter than wildtype on HFD. | nih.gov |

| Hepatic Steatosis | Mice | High-Fat Diet | Developed significant steatosis. | Strongly attenuated steatosis. | plos.org |

Regulation of Host Glucose Metabolism in Animal Models

Influence on Insulin (B600854) Sensitivity and Fasting Plasma Glucose

Bile acids are recognized as signaling molecules that participate in the regulation of glucose homeostasis. nih.govhmdb.ca TβMCA, through its role as an FXR antagonist, contributes to this regulation. researchgate.net Animal models with high levels of muricholic acids have demonstrated improved glucose metabolism. plos.org

In studies using Cyp8b1-/- mice fed a high-fat diet, these MCA-abundant animals displayed lower serum glucose levels during an oral glucose tolerance test compared to wildtype mice. nih.gov They also showed an enhanced response to insulin in an intraperitoneal insulin tolerance test, indicating greater insulin sensitivity. nih.gov While some studies have shown that concentrations of taurine-conjugated bile acids are higher in individuals with type 2 diabetes and are positively associated with fasting glucose, the specific actions of TβMCA as an FXR antagonist appear to confer metabolic benefits in preclinical models of diet-induced obesity. researchgate.netnih.gov

Role in Diet-Induced Glucose Dysregulation

High-fat diets are a common method to induce metabolic dysregulation, including glucose intolerance and insulin resistance, in animal models. scielo.brresearchgate.net Several mouse models that are resistant to diet-induced glucose intolerance have been found to have a bile acid pool enriched in MCAs. plos.org

The Cyp8b1-/- mouse model, which is abundant in muricholic acids, has been shown to be more resistant to glucose intolerance when exposed to a high-fat diet. plos.orgnih.gov These mice maintain better glucose control in response to a glucose challenge compared to wildtype mice under the same dietary conditions. nih.gov This suggests that the presence of high levels of MCAs, including TβMCA, is a key factor in the resistance against the development of diet-induced glucose dysregulation. plos.org

| Metabolic Test | Animal Model | Diet | Key Findings in MCA-Abundant Model | Source |

|---|---|---|---|---|

| Oral Glucose Tolerance Test (OGTT) | Cyp8b1-/- Mice vs. Wildtype | High-Fat Diet | Presented lower serum glucose levels in response to oral glucose gavage. | nih.gov |

| Intraperitoneal Insulin Tolerance Test (IPITT) | Cyp8b1-/- Mice vs. Wildtype | High-Fat Diet | Showed improved response to intraperitoneal insulin injection. | nih.gov |

Role in Experimental Models of Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that includes obesity, insulin resistance, dyslipidemia, and hepatic steatosis. The collective findings from animal studies suggest that muricholic bile acids, such as TβMCA, may be beneficial in counteracting this syndrome. plos.orgnih.gov

TβMCA is a naturally occurring antagonist of the farnesoid X receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose metabolism. wsu.edunih.govresearchgate.net By inhibiting FXR activity in the intestine, TβMCA can influence the gut-liver signaling axis, leading to improved glucose and lipid homeostasis. researchgate.net Animal models rich in MCAs (Cyp8b1-/- mice) show resistance to several key features of metabolic syndrome when challenged with a high-fat diet, including weight gain, hepatic steatosis, and glucose intolerance. plos.orgnih.gov The reduced lipid absorption and improved metabolic control observed in these models underscore the potential of targeting bile acid composition, and specifically the effects of TβMCA, as a strategy for managing metabolic syndrome. plos.org

Mitigation of High-Fat Diet-Induced Obesity

Murine-specific muricholic acids (MCAs) have been a subject of investigation for their potential role in protecting against obesity and related metabolic disorders. mdpi.com Some studies have suggested that increasing MCAs in mice can lead to reduced absorption of dietary fat and cholesterol, resulting in lower body weight and protection against diet-induced obesity. Current time information in Tazewell County, US. However, the direct effects of MCAs on obesity have been debated.

A study involving Cyp2c-deficient (Cyp2c-/-) mice, which lack MCAs and therefore have a more human-like bile acid profile, provided contrasting evidence. mdpi.com In this preclinical model, male Cyp2c-/- mice fed a high-fat diet (HFD) were unexpectedly protected from obesity and its associated metabolic dysfunctions when compared to wild-type male mice. mdpi.com These MCA-deficient male mice exhibited reduced intestinal lipid absorption and increased lipid excretion. mdpi.com This suggests that the absence, rather than the presence, of MCAs may be protective against HFD-induced obesity in this specific context. Conversely, another study highlighted that an increase in the endogenous Farnesoid X receptor (FXR) antagonist Tauro-beta-muricholic acid (T-β-MCA) was associated with improved metabolic function in HFD-fed mice. semanticscholar.org

Furthermore, research on the effects of capsaicin (B1668287) in high-fat-fed rats showed that capsaicin administration increased the levels of β-muricholic acid (β-MCA) and T-β-MCA. nih.gov This increase was associated with a reduction in fat accumulation, suggesting a role for these bile acids in mediating the beneficial metabolic effects of capsaicin. nih.gov

Interactive Data Table: Effects of Muricholic Acids on High-Fat Diet-Induced Obesity Markers

| Compound | Preclinical Model | Key Findings |

|---|---|---|

| Muricholic Acids (MCAs) | Cyp2c-/- mice (lacking MCAs) | Male mice were protected from HFD-induced obesity and showed reduced intestinal lipid absorption. mdpi.com |

| Tauro-beta-muricholic acid (T-β-MCA) | HFD-fed mice | Increased levels correlated with improved metabolic function. semanticscholar.org |

| β-muricholic acid (β-MCA) and T-β-MCA | High-fat-fed Sprague Dawley rats | Increased levels following capsaicin treatment were associated with reduced fat accumulation. nih.gov |

Beneficial Effects on Glucolipid Metabolism via FXR Antagonism

Tauro-beta-muricholic acid (T-β-MCA) is recognized as a naturally occurring antagonist of the farnesoid X receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism. nih.govnih.govnih.gov The gut microbiota plays a significant role in regulating bile acid metabolism, in part by reducing the levels of T-β-MCA. nih.gov In germ-free mice, levels of T-β-MCA are dramatically elevated, leading to FXR antagonism. nih.govnih.gov

The antagonism of intestinal FXR by T-β-MCA has been linked to beneficial effects on glucose and lipid metabolism. semanticscholar.orgmdpi.com By inhibiting FXR signaling in the intestine, T-β-MCA can influence the expression of genes involved in metabolism. nih.govnih.gov For instance, the gut microbiota regulates the expression of fibroblast growth factor 15 (FGF15) in the ileum and cholesterol 7α-hydroxylase (CYP7A1) in the liver through FXR-dependent mechanisms that are influenced by T-β-MCA levels. nih.govnih.gov

Studies have shown that selective inhibition of intestinal FXR can improve conditions like non-alcoholic fatty liver disease (NAFLD) and obesity-related metabolic dysfunction. semanticscholar.orgmdpi.com While systemic activation of FXR can be beneficial in some metabolic contexts, intestinal FXR appears to have a more complex, and at times, bidirectional regulatory role in metabolic diseases. semanticscholar.orgnih.gov A derivative of T-β-MCA, Glycine-β-muricholic acid (Gly-MCA), which also acts as an intestine-specific FXR antagonist, has been shown to improve glucose and lipid metabolism and alleviate obesity-related metabolic disorders. semanticscholar.org

Interactive Data Table: Role of Tauro-beta-muricholic Acid in Glucolipid Metabolism via FXR Antagonism

| Feature | Description | Implication |

|---|---|---|

| Mechanism of Action | Acts as a naturally occurring antagonist of the farnesoid X receptor (FXR). nih.govnih.gov | Modulates the expression of genes involved in bile acid, lipid, and glucose metabolism. semanticscholar.orgmdpi.com |

| Regulatory Influence | Gut microbiota reduces levels of T-β-MCA, thereby influencing FXR signaling. nih.gov | Dysbiosis can alter T-β-MCA levels, impacting metabolic homeostasis. |

| Metabolic Effects | Antagonism of intestinal FXR is associated with improved glucose and lipid metabolism. semanticscholar.orgmdpi.com | Presents a potential target for managing metabolic disorders like NAFLD and obesity-related dysfunction. semanticscholar.orgmdpi.com |

| Key Signaling Pathway | Influences the FXR-FGF15 axis and hepatic CYP7A1 expression. nih.govnih.gov | Affects bile acid synthesis and overall metabolic regulation. nih.govnih.gov |

Intestinal Proliferation and Integrity in Preclinical Studies

Regulation of Lgr5+ Cell Proliferation and DNA Damage in Cell Lines

Currently, there is a lack of direct scientific evidence from preclinical studies specifically investigating the role of Tauro-beta-muricholic acid (sodium salt) in the regulation of Lgr5+ intestinal stem cell proliferation. Similarly, in vitro studies examining the direct impact of Tauro-beta-muricholic acid on DNA damage in cell lines have not been identified in the existing literature. While the broader field has explored how other bile acids and factors influence intestinal stem cells and DNA damage, specific data on Tauro-beta-muricholic acid's effects in these areas are not available. nih.govnih.govmdpi.com

Impact on Intestinal Barrier Function in Animal Models

While direct studies on Tauro-beta-muricholic acid's effect on intestinal barrier function are limited, research on a closely related compound provides some insight. A study using Glycine-β-muricholic acid (G-β-MCA) in a mouse model of hepatobiliary injury (Cyp2c70 knockout mice) demonstrated beneficial effects on gut barrier integrity. nih.gov In this animal model, treatment with G-β-MCA was found to improve gut barrier function. nih.gov This was evidenced by a significant decrease in gut permeability, as measured by lower blood concentrations of orally administered FITC-dextran in the G-β-MCA-treated mice compared to controls. nih.gov These findings suggest that muricholic acid derivatives may play a role in maintaining or improving the integrity of the intestinal barrier.

Modulation of Inflammatory Responses in Experimental Systems

Induction of Serum Cytokines (IFN-γ, IL-6, IL-17)

The direct effect of Tauro-beta-muricholic acid on the induction of serum cytokines such as IFN-γ, IL-6, and IL-17 has not been consistently demonstrated in preclinical studies. In fact, some evidence points to a more complex or even contradictory role. For example, a study on Glycine-β-muricholic acid (G-β-MCA) in a mouse model of liver injury found that the treatment did not lower the liver's mRNA levels of IL-6. nih.gov

Conversely, T-β-MCA has been identified as a risk factor for inflammation in other contexts. In murine models of inflammation, increased levels of T-β-MCA have been observed. Another study involving a mouse model of colitis found that treatment with Lactobacillus casei strain Shirota, which suppressed the levels of α-muricholic acid and β-muricholic acid, also suppressed the expression of the pro-inflammatory mediator IFN-γ in the colon. This suggests an indirect association where lower levels of muricholic acids correlate with reduced IFN-γ. The relationship between T-β-MCA and specific serum cytokines like IFN-γ, IL-6, and IL-17 remains an area that requires further investigation to be fully understood.

Effects on Intestinal Inflammatory Factors (IL-6, IL-1β)

Tauro-beta-muricholic acid (T-β-MCA) influences intestinal inflammation primarily through its role as an antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a significant role in modulating inflammatory pathways in the gut mdpi.com. Activation of FXR has been shown to suppress the expression of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β) mdpi.com.

Since T-β-MCA acts as an FXR antagonist, its presence can counteract the anti-inflammatory effects mediated by FXR activation wikipedia.orgresearchgate.net. Studies in mouse models of colitis have demonstrated that potent FXR agonists can attenuate the severity of inflammation, reducing the expression of IL-1β and IL-6 mdpi.com. This implies that an abundance of an FXR antagonist like T-β-MCA could potentially exacerbate or sustain inflammatory responses by inhibiting this protective signaling pathway.

Direct evidence from a study on liver inflammation induced by antimony and/or copper in mice showed that the treatment caused an increase in the pro-inflammatory cytokine IL-1β in the liver mdpi.com. This was accompanied by an up-regulation of T-β-MCA, suggesting a correlation between elevated T-β-MCA levels and heightened inflammatory markers mdpi.com. While this study focused on the liver, the fundamental mechanism involving FXR antagonism is relevant to intestinal inflammation as well. Further research has shown that suppressing muricholic acids, the precursors to T-β-MCA, is associated with a reduction in pro-inflammatory mediators in the colon of mice frontiersin.org.

Table 1: Summary of T-β-MCA's Influence on Inflammatory Factors

| Compound | Target Receptor/Pathway | Effect on IL-6 | Effect on IL-1β | Implied Role in Inflammation |

| Tauro-beta-muricholic Acid (T-β-MCA) | Farnesoid X Receptor (FXR) Antagonist | Potentially increases or sustains levels by inhibiting FXR's anti-inflammatory action mdpi.com. | Potentially increases or sustains levels mdpi.com. Correlated with increased hepatic IL-1β in mice mdpi.com. | Pro-inflammatory (by antagonizing anti-inflammatory pathways) |

| FXR Agonists | Farnesoid X Receptor (FXR) Agonist | Reduces expression mdpi.com. | Reduces expression mdpi.com. | Anti-inflammatory |

Comparative Physiological Significance Across Mammalian Species

A significant difference exists in the composition of bile acid pools between rodents (like mice and rats) and humans, primarily concerning the presence of muricholic acids (MCAs) nih.gov. In mice, MCAs, including alpha- and beta-muricholic acid, are primary bile acids and can constitute about half of the total bile acid pool nih.govnih.gov. These are almost exclusively conjugated with the amino acid taurine (B1682933), resulting in high concentrations of compounds like Tauro-beta-muricholic acid (T-β-MCA) mdpi.com. The enzyme responsible for producing muricholic acids in mice is CYP2C70, which converts chenodeoxycholic acid (CDCA) into these hydrophilic bile acids wikipedia.orgmdpi.com.

In contrast, the human bile acid pool is fundamentally different. The primary bile acids synthesized in the human liver are cholic acid (CA) and chenodeoxycholic acid (CDCA) nih.gov. Muricholic acids are generally considered to be absent or are found only in very low concentrations in healthy humans, although they are detectable at low levels in human urine wikipedia.org. The key enzyme for MCA production in mice, Cyp2c70, is not expressed or does not have the same function in humans, explaining the lack of MCA synthesis mdpi.com.

The primary role of T-β-MCA in the rodent bile acid pool is as a potent natural antagonist of the farnesoid X receptor (FXR) wikipedia.orgnih.gov. This is a crucial distinction, as the human bile acid pool is dominated by FXR agonists like CDCA and CA.

Table 2: Comparison of Bile Acid Pools in Mice vs. Humans

| Feature | Mice | Humans |

| Primary Bile Acids | Cholic Acid, α-Muricholic Acid, β-Muricholic Acid wikipedia.orgnih.gov | Cholic Acid, Chenodeoxycholic Acid nih.gov |

| Presence of Muricholic Acids (MCAs) | High, comprising up to 50% of the bile acid pool nih.gov. | Absent or present in very low concentrations wikipedia.org. |

| Dominant Conjugation | Almost exclusively Taurine mdpi.com. | Glycine and Taurine mdpi.com. |

| Key MCA Synthesizing Enzyme | Cyp2c70 wikipedia.orgmdpi.com | Not functionally present for MCA synthesis. |

| Dominant FXR Signaling Profile | High presence of natural FXR antagonists (e.g., T-β-MCA) wikipedia.orgnih.gov. | Dominated by FXR agonists (e.g., CDCA). |

The profound differences in bile acid composition, particularly the high levels of the FXR antagonist T-β-MCA in mice versus its absence in humans, have significant implications for bile acid signaling research nih.gov. These differences mean that findings from mouse models cannot always be directly extrapolated to human physiology.

The abundance of T-β-MCA in mice is thought to be a key reason for several metabolic differences between the species. For instance, the high level of FXR antagonism may explain why mice have a much higher basal synthesis rate of both bile acids and cholesterol compared to humans nih.gov. The FXR signaling pathway is a primary negative feedback regulator of bile acid synthesis, and the constant antagonism by T-β-MCA in mice keeps this pathway less suppressed researchgate.net.

Furthermore, these differences impact how each species responds to pathological conditions like cholestasis (impaired bile flow). In humans, cholestasis leads to a suppression of bile acid synthesis to prevent the accumulation of toxic bile acids nih.gov. In contrast, mice with bile duct ligation paradoxically increase their bile acid synthesis, a response potentially driven by the unique composition of their bile acid pool, which is rich in FXR antagonists nih.gov.

Therefore, when studying FXR signaling, drug metabolism, or diseases related to bile acid homeostasis, researchers must account for the unique role of T-β-MCA in rodents. The development of mouse models that better mimic the human bile acid profile, such as the Cyp2c70 knockout mouse which lacks muricholic acids, is a crucial step in bridging this translational gap in bile acid research mdpi.com.

Advanced Research Methodologies and Future Directions in Tauro Beta Muricholic Acid Sodium Salt Studies

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

To understand the cellular and molecular mechanisms of TβMCA action, researchers utilize a variety of cultured cell and tissue models. These systems offer controlled environments to isolate specific biological processes, from receptor interactions to cytoprotective effects.

Use of Cell Lines (e.g., HT29, HCT116, HepG2) and Primary Hepatocytes

Cell lines derived from liver and intestinal tissues, alongside primary hepatocytes, are foundational tools for studying the direct effects of TβMCA. Human hepatoma (HepG2), colon adenocarcinoma (HT29), and colorectal carcinoma (HCT116) cells are frequently employed.

Studies using human Ntcp-transfected HepG2 cells and primary hepatocytes from rodents have shown that TβMCA has cytoprotective properties. nih.gov It restricts hepatocellular apoptosis induced by pro-apoptotic agents like glycochenodeoxycholic acid (GCDCA) and the fatty acid palmitate. nih.gov This protection is achieved by preserving the mitochondrial membrane potential and inhibiting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov In primary cultured rat hepatocytes, TβMCA was also found to protect against toxicity from taurochenodeoxycholic acid by reducing its intracellular concentration. nih.gov

In the context of its FXR antagonism, research has demonstrated that TβMCA sodium salt inhibits FXR reporter activity in the HT29 colon cancer cell line. medchemexpress.com Furthermore, it dose-dependently increases WNT signaling in both HT29 and HCT116 cells, suggesting a role in regulating pathways critical to intestinal cell proliferation. medchemexpress.com

| Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Ntcp-transfected HepG2 cells; Primary rat and mouse hepatocytes | Protects against apoptosis induced by GCDCA and palmitate. | Preserves mitochondrial membrane potential; Inhibits Bax translocation. | nih.gov |

| Primary cultured rat hepatocytes | Provides cytoprotection against taurochenodeoxycholic acid toxicity. | Lowers intracellular concentrations of toxic bile acids. | nih.gov |

| HT29 cells (human colon) | Inhibits Farnesoid X Receptor (FXR) activity (EC50 ~10 μM). | Acts as an FXR antagonist. | medchemexpress.com |

| HT29 and HCT116 cells (human colon) | Increases WNT signaling in a dose-dependent manner. | Modulates cell proliferation pathways. | medchemexpress.com |

Organoid and Co-culture Systems for Complex Interactions

To model the multifaceted environment of the intestine, researchers are turning to organoid and co-culture systems. nih.govorcau.nl Intestinal organoids are three-dimensional structures grown from stem cells that mimic the architecture and cellular diversity of the gut epithelium. mdpi.com Co-culturing these organoids with other cell types, such as immune cells or microbes, allows for the investigation of complex interactions that are not possible in monolayer cell cultures. nih.govresearchgate.net

While specific studies co-culturing TβMCA with organoids are emerging, the existing research provides a strong rationale for their use. For instance, TβMCA has been shown to increase intestinal stem cell proliferation. nih.gov Organoid models are ideal for studying the direct impact of TβMCA on stem cell dynamics, epithelial barrier function, and cellular differentiation. Co-culture systems involving intestinal organoids and immune cells could elucidate how TβMCA's antagonism of FXR influences epithelial-immune crosstalk, a critical aspect of intestinal homeostasis and inflammation. nih.gov Similarly, co-culturing organoids with specific bacterial species can help dissect the direct interplay between TβMCA and the microbiota in a controlled setting. nih.gov

In Vivo Animal Models and Genetic Manipulations

Animal models, particularly genetically modified mice, are indispensable for understanding the physiological relevance of TβMCA in a systemic context. These models have been instrumental in linking TβMCA to gut microbiota metabolism, FXR signaling, and metabolic diseases.

Germ-Free and Gnotobiotic Mouse Models for Microbiota Studies

Germ-free (GF) mice, which are raised in a sterile environment devoid of microorganisms, have been pivotal in establishing the relationship between the gut microbiota and TβMCA levels. frontiersin.org Landmark studies comparing GF and conventionally raised (CONV-R) mice revealed that TβMCA is one of the most abundant bile acids in GF mice but is dramatically reduced in the presence of a normal gut microbiota. nih.govh1.conih.gov This occurs because gut microbes, through enzymes like bile salt hydrolase (BSH), deconjugate and metabolize TβMCA, thereby reducing its concentration. nih.gov

This microbial regulation of TβMCA has profound physiological consequences. The high levels of TβMCA in GF mice lead to potent antagonism of FXR in the ileum, which in turn affects bile acid synthesis in the liver. nih.govresearchgate.net Gnotobiotic models, where GF mice are colonized with a known and defined consortium of microbes (such as the OligoMM12 consortium), offer a powerful tool to identify the specific bacterial species and mechanisms responsible for TβMCA metabolism and its downstream effects on host physiology. frontiersin.orgnih.gov

| Parameter | Germ-Free (GF) Mice | Conventionally Raised (CONV-R) Mice | Reference |

|---|---|---|---|

| TβMCA Levels | Dramatically elevated in the enterohepatic system. | Significantly reduced. | nih.govh1.conih.gov |

| Intestinal FXR Signaling | Inhibited due to high levels of the antagonist TβMCA. | Inhibition is relieved as microbiota metabolize TβMCA. | nih.govresearchgate.net |

| Hepatic Bile Acid Synthesis | Feedback inhibition is suppressed. | Normal feedback inhibition via the FXR-FGF15 axis is active. | nih.govh1.co |

FXR Knockout/Conditional Knockout Mice and Reporter Models

To confirm that the effects of TβMCA are mediated through FXR, researchers use mice with genetic deletions of the FXR gene (Fxr knockout). By re-deriving Fxr-deficient mice as germ-free, studies have definitively shown that the regulatory effects of the gut microbiota on bile acid synthesis (via FGF15 in the ileum and Cyp7A1 in the liver) are dependent on a functional FXR. nih.govvtt.fi

Intestine-specific Fxr knockout (FxrΔIE) mice have also been developed to isolate the role of intestinal FXR signaling. nih.gov These mice exhibit phenotypes, such as resistance to high-fat diet-induced hyperglycemia, that mirror the effects seen with elevated TβMCA, reinforcing the concept that intestinal FXR antagonism is a key mechanism of action. nih.gov Furthermore, Fxr reporter mice have been used to visualize FXR activity in vivo, demonstrating that an increase in muricholic acids, the family to which TβMCA belongs, effectively reduces FXR signaling in the intestine. nih.gov These genetic tools are crucial for validating FXR as the direct molecular target of TβMCA and for separating its effects in the intestine versus the liver.

Diet-Induced Metabolic Disease Models (e.g., High-Fat Diet)

The role of TβMCA in metabolic health has been extensively studied using diet-induced models of obesity and related disorders. labanimal.co.krnih.gov When placed on a high-fat diet (HFD), GF mice, with their naturally high TβMCA levels, are less susceptible to obesity and metabolic dysfunction compared to their conventional counterparts. nih.gov

Targeted Metabolomics and Lipidomics for Bile Acid Profiling

Advanced analytical techniques are essential for accurately profiling the complex and diverse pool of bile acids, including Tauro-beta-muricholic acid (T-β-MCA), in various biological systems. Targeted metabolomics and lipidomics provide the sensitivity and specificity required to quantify individual bile acid species, offering critical insights into their physiological and pathological roles.

Ultraperformance Liquid Chromatography/Multiple Reaction Monitoring/Mass Spectrometry (UPLC-MRM-MS)

Ultraperformance Liquid Chromatography coupled with Multiple Reaction Monitoring/Mass Spectrometry (UPLC-MRM-MS) is a powerful and widely adopted platform for the targeted quantification of bile acids. nih.govnih.gov This methodology offers high sensitivity, speed, and reproducibility for analyzing complex biological matrices like serum, plasma, liver tissue, and feces. nih.govmrmproteomics.comshimadzu.com The technique's ability to separate isobaric and isomeric bile acid species, which have the same mass but different structures, is a critical advantage. nih.govnih.gov

Methodologies have been developed to quantify a comprehensive panel of bile acids, often including dozens of unconjugated, glycine-conjugated, and taurine-conjugated species, such as T-β-MCA, in a single analytical run. nih.govnih.govmrmproteomics.com These methods are validated for precision, accuracy, and linearity, with limits of quantification typically in the low nanomolar range. nih.gov The use of UPLC allows for rapid separation, with some methods achieving analysis of up to 46 bile acids in under 10 minutes. nih.govrestek.com This high-throughput capability is crucial for large-scale clinical and preclinical studies. researchgate.net

The sample preparation for UPLC-MRM-MS analysis typically involves a straightforward protein precipitation step, often automated to enhance reproducibility and throughput. nih.govshimadzu.com For instance, a common procedure for plasma samples involves protein precipitation with methanol (B129727) after the addition of a mix of isotopically labeled internal standards. nih.gov The high sensitivity of these methods requires only small sample volumes, such as 25 microliters of serum or 5 milligrams of liver tissue, making it suitable for studies where sample availability is limited. nih.gov

Table 1: UPLC-MRM-MS Method Parameters for Bile Acid Analysis

| Parameter | Description |

|---|---|

| Instrumentation | Acquity UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters, Shimadzu LCMS-8060NX). nih.govshimadzu.com |

| Column | Reversed-phase columns, such as Acquity UPLC BEH C18, are commonly used for separation. nih.gov |

| Mobile Phase | A gradient of aqueous formic acid and an organic solvent like acetonitrile (B52724) is typically employed. nih.gov |

| Ionization Mode | Negative ion electrospray ionization (ESI-) is used as bile acids are readily deprotonated. shimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of target bile acids and internal standards. nih.govresearchgate.net |

| Run Time | Ranging from approximately 6.5 to 21 minutes, depending on the number of analytes and desired resolution. nih.govresearchgate.net |

This table summarizes typical parameters for UPLC-MRM-MS analysis of bile acids based on published methodologies. nih.govnih.govshimadzu.comresearchgate.net

Stable Isotope Tracing with Deuterated Tauro-beta-muricholic Acid (Sodium Salt)

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. nih.gov In the context of T-β-MCA research, deuterated T-β-MCA (sodium salt), such as Tauro-β-muricholic acid-d4, serves as a tracer. medchemexpress.com By introducing this labeled compound, researchers can follow its absorption, distribution, metabolism, and excretion without altering its fundamental biochemical properties. medchemexpress.com

The use of stable isotopes like deuterium (B1214612) (²H) is advantageous because it can potentially affect the pharmacokinetic and metabolic profiles of a compound, a phenomenon that can be studied in its own right. medchemexpress.com However, for tracing purposes, the heavy isotopes are primarily used for quantification during drug development and metabolic research. medchemexpress.com Mass spectrometry can easily distinguish the labeled T-β-MCA-d4 from its endogenous, unlabeled counterpart due to the mass difference, allowing for precise measurement of its metabolic pathways and turnover rates. nih.gov

This approach is invaluable for:

Investigating metabolic pathways: Tracing the conversion of T-β-MCA by gut microbial enzymes.

Pharmacokinetic studies: Determining the absorption and clearance rates of T-β-MCA.

Identifying dysregulated metabolism: Comparing the metabolic flux of T-β-MCA in healthy versus diseased states. nih.gov

Metagenomics and Metatranscriptomics for Gut Microbiota Analysis

The gut microbiota plays a pivotal role in bile acid metabolism, including the regulation of T-β-MCA levels. nih.govh1.co Metagenomics and metatranscriptomics are high-throughput sequencing technologies that provide a comprehensive view of the gut microbial community's composition and functional activity. nih.govnih.gov

Metagenomics involves sequencing the total DNA from a microbial community, which reveals the taxonomic composition ("who is there?") and the collective genetic potential of the microbiota. nih.gov Studies have used this approach to show that alterations in the gut microbiome, such as a reduction in the genus Lactobacillus, are linked to an accumulation of T-β-MCA. nih.govmdpi.com This is because certain bacteria possess bile salt hydrolase (BSH) enzymes that deconjugate taurine (B1682933) from T-β-MCA, converting it to β-muricholic acid. nih.gov Metagenomic analysis can identify the presence and abundance of BSH genes within the microbial community. nih.gov

Metatranscriptomics sequences the total RNA from the microbiome, providing a snapshot of the genes that are actively being expressed ("what are they doing?"). nih.gov This technique goes beyond the genetic potential identified by metagenomics to reveal the actual functional output of the microbial community under specific conditions. nih.gov For example, metatranscriptomics can confirm that BSH genes are not only present but are also being actively transcribed, leading to the metabolism of T-β-MCA. nih.gov Combining these "omics" approaches with metabolomics (the study of metabolites like T-β-MCA) allows researchers to establish direct links between specific microbial populations, their gene expression, and changes in host bile acid profiles. nih.gov

Gene Expression Analysis Techniques (e.g., qPCR, RNA sequencing)

T-β-MCA is a known antagonist of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. nih.govmdpi.com The antagonistic action of T-β-MCA on FXR leads to changes in the expression of FXR target genes. Gene expression analysis techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are crucial for elucidating these effects.

Quantitative PCR (qPCR) is used to measure the mRNA levels of specific genes of interest. mdpi.com Researchers use qPCR to quantify the expression of FXR target genes in the intestine and liver to assess the impact of T-β-MCA. nih.gov Studies have shown that elevated levels of T-β-MCA inhibit FXR signaling in the intestine, leading to decreased expression of target genes such as:

Small Heterodimer Partner (SHP): A nuclear receptor that plays a central role in inhibiting bile acid synthesis. nih.govmdpi.com

Fibroblast Growth Factor 15 (FGF15) (in mice; FGF19 in humans): An intestinal hormone that signals to the liver to suppress bile acid synthesis. nih.govnih.gov

Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the synthesis of bile acids from cholesterol, which is indirectly regulated by the intestinal FXR-FGF15 axis. nih.govmdpi.com

RNA sequencing (RNA-seq) offers a more comprehensive, unbiased approach by sequencing the entire transcriptome (all RNA molecules) in a sample. postersessiononline.eu This allows for the discovery of novel genes and pathways affected by T-β-MCA and FXR antagonism, beyond the known targets. For example, RNA-seq analysis of liver tissue could reveal broader changes in metabolic pathways, inflammation, and cellular transport in response to altered T-β-MCA levels. nih.govpostersessiononline.eu High-throughput RNA-seq can unravel complex signaling networks and has been used to characterize pathways associated with cholestasis and the therapeutic effects of FXR modulators. postersessiononline.eu

Table 2: Research Findings on T-β-MCA and Gene Expression

| Finding | Tissue | Key Genes Affected | Analytical Technique | Reference |

|---|---|---|---|---|

| Gut microbiota regulates bile acid synthesis via T-β-MCA antagonism of FXR. | Ileum, Liver | FGF15, CYP7A1 | qPCR | nih.govh1.co |

| T-β-MCA accumulation inhibits intestinal FXR signaling. | Intestine | SHP, FGF15 | qPCR | nih.gov |

| Antimony and/or copper exposure increases T-β-MCA, inhibiting the FXR-SHP and FXR-FGF15 pathways. | Liver, Ileum | FXR, SHP, FGF15, CYP7A1 | qPCR | mdpi.com |

This table summarizes key research findings demonstrating the use of gene expression analysis to study the effects of T-β-MCA.

Development of Novel Probes and Ligands for FXR and Bile Acid Receptors

The role of T-β-MCA as an endogenous FXR antagonist highlights the importance of FXR as a therapeutic target for metabolic and cholestatic diseases. nih.govnih.gov The discovery of novel ligands—both agonists and antagonists—for FXR and other bile acid receptors is a major focus of drug development. nih.govnih.gov Advanced methodologies are employed to design and screen for these molecules.

A key technology in this area is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. nih.govnih.gov This is a high-throughput screening (HTS) method used to identify compounds that bind to a target receptor. nih.gov The development of a TR-FRET assay for FXR involved designing and synthesizing a novel fluorescent probe with high affinity for the receptor's ligand-binding domain. nih.gov For example, the probe DY246 was created based on the structure of the potent FXR agonist GW4064. nih.gov This probe allows for the screening of large chemical libraries to find new molecules that can either displace the probe (indicating they bind to the same site) or otherwise modulate the receptor's activity. nih.gov Such assays are crucial for discovering not only new agonists but also antagonists that could mimic or enhance the effects of endogenous antagonists like T-β-MCA. nih.gov

The development of novel ligands also relies on:

Pharmacophore modeling and virtual screening: Computational techniques that use the known structure of active ligands to search for new compounds with similar properties. rsc.org

Ligand-binding assays: A broad class of assays that measure the binding of a ligand to a receptor. wikipedia.org These can range from traditional radioligand assays to modern techniques like microscale thermophoresis, which measures changes in molecule movement in response to binding. wikipedia.orgmdpi.com

Cell-based reporter gene assays: These functional assays measure the ability of a compound to activate or inhibit the transcription of a reporter gene under the control of the target receptor (e.g., FXR), confirming its agonist or antagonist activity in a cellular context. rsc.org

The discovery of novel probes and ligands is essential for further characterizing the physiological roles of receptors like FXR and for developing new therapeutic strategies for diseases where bile acid signaling is dysregulated. nih.govbioworld.com

Conclusion and Remaining Research Questions Regarding Tauro Beta Muricholic Acid Sodium Salt

Synthesis of Current Knowledge on Tauro-beta-muricholic Acid's Biological Significance

Tauro-beta-muricholic acid (TβMCA), a taurine-conjugated primary bile acid predominantly found in mice, plays a critical role in the regulation of bile acid homeostasis and lipid metabolism. youtube.comnih.gov Its primary mechanism of action involves its function as a potent antagonist of the farnesoid X receptor (FXR), a nuclear receptor that governs the expression of key genes in bile acid synthesis and transport. nih.govmdpi.comvtt.firesearchgate.net By inhibiting FXR, TβMCA effectively modulates the negative feedback loop that controls the production of bile acids from cholesterol in the liver. nih.govmdpi.com

The gut microbiota plays a pivotal role in regulating the levels of TβMCA. nih.govmdpi.com In a conventional gut environment, microbial enzymes metabolize TβMCA, leading to its reduction. nih.govmdpi.com Conversely, in germ-free conditions, the levels of TβMCA are significantly elevated, which in turn antagonizes FXR in the ileum and liver, leading to an increased bile acid pool. mdpi.comresearchgate.net This interaction highlights the intricate relationship between the host's genetics, its gut microbiome, and the regulation of metabolic pathways.

Beyond its role in bile acid regulation, TβMCA has been shown to influence cholesterol homeostasis and has potential therapeutic implications for metabolic disorders. youtube.com Research has also indicated that TβMCA may have a protective role in the liver by preserving the mitochondrial membrane potential and restricting bile acid-induced hepatocellular apoptosis. nih.gov

Below is a summary of the key biological roles of Tauro-beta-muricholic acid:

| Biological Role | Mechanism of Action | Key Findings |